molecular formula C11H10N4 B5797162 Propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- CAS No. 101398-33-8

Propanedinitrile, [(2,5-dimethylphenyl)hydrazono]-

Cat. No.: B5797162
CAS No.: 101398-33-8
M. Wt: 198.22 g/mol
InChI Key: LRWGKKCKOSUFQW-UHFFFAOYSA-N
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Description

Propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- is a chemical compound with the molecular formula C11H10N4 and a molecular weight of 198.227 g/mol . This compound is known for its unique structure, which includes a hydrazono group attached to a 2,5-dimethylphenyl ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- typically involves the reaction of 2,5-dimethylphenylhydrazine with malononitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

Propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- involves its interaction with specific molecular targets and pathways. The hydrazono group is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- include:

Uniqueness

What sets propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- apart from these similar compounds is the presence of the 2,5-dimethylphenylhydrazono group. This unique structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)hydrazinylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-8-3-4-9(2)11(5-8)15-14-10(6-12)7-13/h3-5,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWGKKCKOSUFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NN=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354706
Record name Propanedinitrile, [(2,5-dimethylphenyl)hydrazono]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101398-33-8
Record name Propanedinitrile, [(2,5-dimethylphenyl)hydrazono]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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